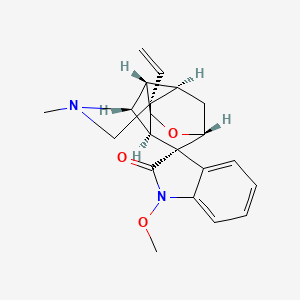
1-Ethyl-4-methylpyridinium bromide
概要
説明
1-Ethyl-4-methylpyridinium bromide is a chemical compound with the molecular formula C8H12N.Br and a molecular weight of 202.09 . It is a white to light yellow to dark green powder or crystal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 127.0 to 131.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Thermophysical Properties and Application in Absorption Refrigeration Technology
1-Ethyl-4-methylpyridinium bromide has been studied for its potential applications as a working fluid in absorption refrigeration technology. The research focused on measuring thermodynamic and physicochemical properties, including (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of binary mixtures composed of bromide-based ionic liquid (IL) and water. The isothermal VLE was measured and correlated using the Redlich-Kwong equation of state. The performance of the absorption refrigeration systems using these ILs was evaluated, indicating potential benefits over conventional systems (Królikowska et al., 2019).
Role in Bromination of Anilines and Phenols
This compound has been utilized as a highly efficient and regioselective reagent/solvent for the bromination of various anilines and phenols. The synthesis and characterization of brominated products were explored, highlighting its effectiveness and the ease of recycling the spent bromide (Borikar et al., 2009).
Contribution to Zinc/Bromine Flow Battery Performance
This bromide variant has been evaluated as a bromine sequestration agent in zinc bromine flow batteries. The study assessed cycle performance, voltaic efficiency, coulombic efficiency, energy efficiency, and recoverable charge of electrolyte solutions containing this compound. It highlighted a correlation between bromine bond strength and cycle performance, suggesting its role in improving battery efficiency (Schneider et al., 2016).
Evaluation in Electrochemical Systems
Research has also delved into its electrochemical generation and the dynamics of emulsion droplets in bromide redox systems, particularly in the context of redox flow batteries. In-situ confocal microscopy was used to visualize the generation and collision of emulsion droplets, providing insights into the electrochemical behavior and potential improvements in battery technologies (Han et al., 2017).
Suzuki Coupling Reactions
The application of this compound in catalyzing Suzuki coupling reactions has been explored. The use of poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solutions demonstrated the potential for efficient and recyclable catalyst systems in organic synthesis (Ren & Meng, 2008).
Adsorption Studies on Nano-Cages
A study focused on the adsorption behavior of 1-butyl-4-methylpyridinium bromide on B12N12 nano-cages, providing valuable data on the electrostatic nature of the adsorption and its implications on the geometric and electronic properties of the nano-cages. This research contributes to the understanding of molecular interactions at the nanoscale (Ghasemi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
While specific future directions for 1-Ethyl-4-methylpyridinium bromide are not mentioned in the literature, pyridinium salts have been highlighted for their potential in various research topics, including their importance as ionic liquids, anti-microbial agents, anti-cancer agents, anti-malarial agents, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
特性
IUPAC Name |
1-ethyl-4-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRZOWPIBQUEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559315 | |
| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32353-49-4 | |
| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-4-methylpyridinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of alkylation reactions involving 4-picolinium salts like 1-Ethyl-4-methylpyridinium bromide?
A1: Alkylation reactions are crucial for modifying the chemical structure and properties of organic compounds. In the case of 4-picolinium salts, alkylation under phase transfer conditions, as highlighted in the research [], offers a potentially efficient and selective method to introduce various alkyl groups onto the pyridine ring. This modification can significantly impact the compound's reactivity, solubility, and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)


![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)





